3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroquinoline and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Cyclization and Substitution: The key steps involve cyclization and substitution reactions to introduce the piperidin-1-yl group at the 7th position and the cyano group at the 8th position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with varying biological activities .
Scientific Research Applications
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione: This compound has similar structural features but differs in its functional groups and biological activities.
Quinolinyl-pyrazoles: These compounds share the quinoline core but have different substituents, leading to distinct properties and applications.
Uniqueness
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, piperidin-1-yl group, and cyano group makes it a versatile compound for various research applications .
Properties
CAS No. |
88347-08-4 |
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Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
3-chloro-7-piperidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C15H14ClN3/c16-12-8-11-4-5-14(19-6-2-1-3-7-19)13(9-17)15(11)18-10-12/h4-5,8,10H,1-3,6-7H2 |
InChI Key |
SQQQEBUJSCUPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origin of Product |
United States |
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